L-Menthylmethacrylate

概要

説明

Methyl methacrylate (MMA) is an organic compound with the formula CH2=C(CH3)COOCH3. This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly (methyl methacrylate) (PMMA) .

Synthesis Analysis

The dominant commercial process for synthesizing MMA involves reacting acetone and hydrogen cyanide to MMA . Another method involves the reaction of ethylene and methanol to produce methyl propionate .Molecular Structure Analysis

MMA is an unsaturated ester. Its molecular structure consists of a methacrylate group attached to a methyl group .Chemical Reactions Analysis

MMA is a monomer that can be polymerized to form PMMA. The polymerization process can be carried out using various methods such as free radical polymerization, atom transfer radical polymerization (ATRP), and coordination polymerization .Physical And Chemical Properties Analysis

MMA is a clear liquid with a characteristic ester odor. It has a molar mass of 100.12 g/mol . PMMA, the polymer formed from MMA, is a clear plastic known for its high transparency, chemical stability, and electrical insulation .科学的研究の応用

Optical Isolator Construction

L-Menthylmethacrylate (MtMA) has been used in the construction of polymer slab waveguide-type optical isolators. A copolymer of MtMA and benzylmethacrylate (BzMA), poly(MtMA/BzMA), was synthesized for this purpose. This technology operates in the blue wavelength region and is based on reciprocal and nonreciprocal TE–TM mode conversions in a three-layered slab waveguide. This application was significant in achieving pulsed optical isolator operation with a high isolation ratio at specific wavelengths (Muto, Ishiyama, Nihei, & Koike, 1998).

Polymer Chemistry

L-Menthylmethacrylate has been explored in the field of polymer chemistry, particularly in the synthesis of optically active copolymers. When copolymerized with maleic anhydride or N-(p-tolyl)maleimide, the resulting material exhibited optical activity that was proportional to the content of l-menthyl methacrylate units. This characteristic of the copolymers presents interesting applications in materials science, especially where optical properties are crucial (Matsuzaki & Sugimoto, 1973).

Mode Conversion in Optically Active Polymers

Another significant application of l-menthylmethacrylate is in the development of TE-TM mode converters using optically active polymers. Poly-1-menthylmethacrylate (PMtMA), when used in a slab waveguide structure, has demonstrated the efficient conversion of TE0-TM0 modes. This achievement opens doors for applications in optical communications and photonic devices (Muto, Sakagami, Sakane, Namazue, Nihei, & Koike, 1996).

Safety and Hazards

将来の方向性

特性

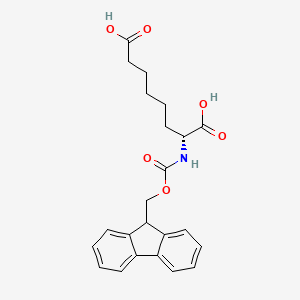

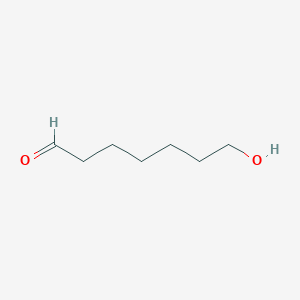

IUPAC Name |

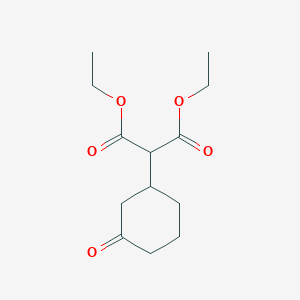

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPRXWXGLLURNB-FRRDWIJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31369-44-5 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31369-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)

![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)

![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)

![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)